molecular formula C23H22N6O B2477685 N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide CAS No. 1019106-42-3

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

Cat. No. B2477685
M. Wt: 398.47
InChI Key: ZEJTWEFMNIRSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Metabolism and Disposition Studies

1. Study on Metabolism and Disposition in Humans

Research on compounds like GSK1322322, which shares a complexity similar to the compound , reveals how these substances are metabolized and disposed of in the human body. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of new drugs. For instance, the investigation of [14C]GSK1322322 in healthy humans demonstrated the utility of the Entero-Test in human radiolabel studies, providing insights into metabolism, absorption, and elimination pathways (Mamaril-Fishman et al., 2014).

Toxicology and Safety Evaluation

2. DNA Adduct Formation Studies

Evaluating the formation of DNA adducts by compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and benzo[a]pyrene (B[a]P) in human tissues is essential for assessing carcinogenic risks. Studies showing how these substances form DNA adducts in breast tissue after administration offer crucial data for understanding the mutagenic and carcinogenic potentials of similar compounds (Lightfoot et al., 2000).

Pharmacokinetics and Drug Development

3. Pharmacokinetics of Antituberculosis Drugs

Research into the pharmacokinetics of antituberculosis drugs, including pyrazinamide and its metabolites, provides valuable information for drug development and individualized dosing strategies. Understanding how these drugs are metabolized and how their efficacy and toxicity profiles are influenced by individual patient factors can guide the development of safer, more effective treatment regimens (Sundell et al., 2021).

Environmental and Occupational Health

4. Biomonitoring of Environmental Exposures

Studies on the biomonitoring of environmental and occupational exposures to compounds like pyrethroid metabolites in children and benzene and acrylamide metabolites provide insights into public health risks and the need for regulatory measures. Such research helps in understanding the exposure levels of populations to harmful substances and in developing strategies to minimize these exposures (Ueyama et al., 2022; Schwedler et al., 2020).

properties

IUPAC Name

N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-15-16(2)28-29(17(15)3)22-14-13-21(26-27-22)24-19-9-11-20(12-10-19)25-23(30)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,24,26)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJTWEFMNIRSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.